molecular formula C16H17N5OS B10991415 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10991415
M. Wt: 327.4 g/mol
InChI Key: FGXRHWCKCOBUAN-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally the coupling of these rings with the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide apart from these similar compounds is its unique combination of the pyrazole, thiazole, and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H17N5OS/c1-10-12(11(2)21-20-10)6-7-15(22)19-16-18-14(9-23-16)13-5-3-4-8-17-13/h3-5,8-9H,6-7H2,1-2H3,(H,20,21)(H,18,19,22)

InChI Key

FGXRHWCKCOBUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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